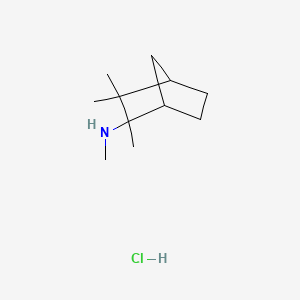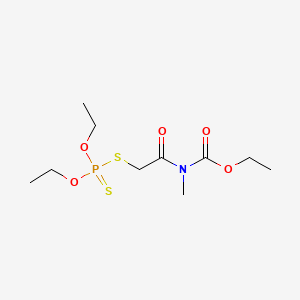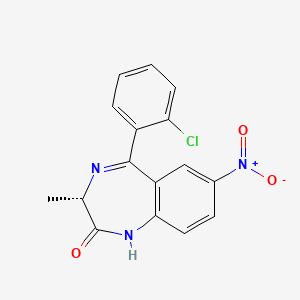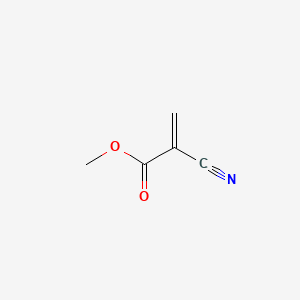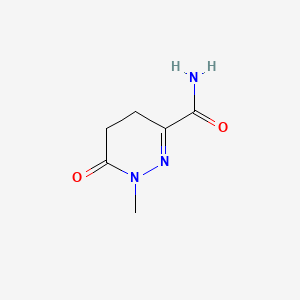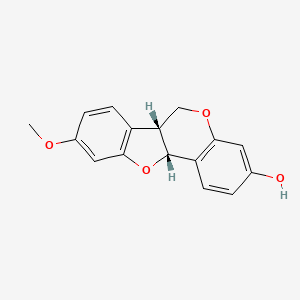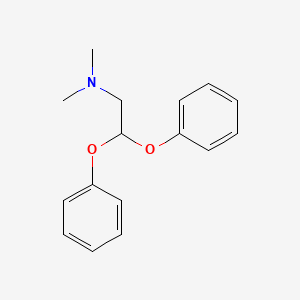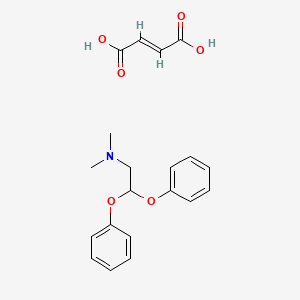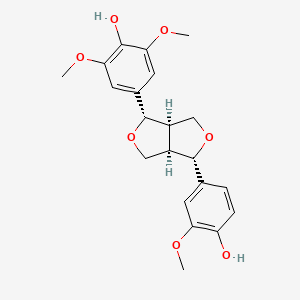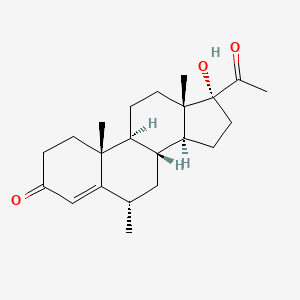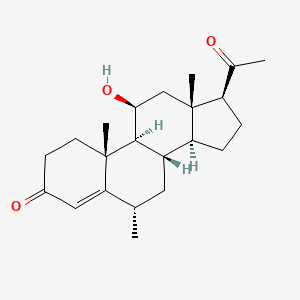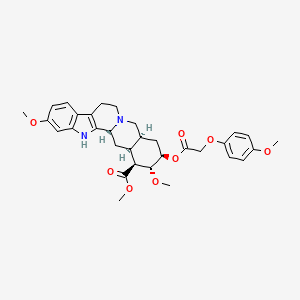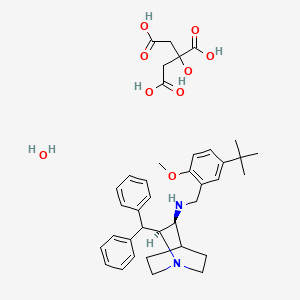
マロピタントクエン酸塩
概要
説明
科学的研究の応用
Maropitant citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neurokinin-1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors and related pathways.
Medicine: Extensively used in veterinary medicine to treat and prevent vomiting in dogs and cats.
Industry: Used in the formulation of veterinary drugs and as a reference standard in pharmaceutical research.
作用機序
マロピタントクエン酸塩は、中枢神経系で神経キニン-1受容体を遮断することによってその効果を発揮します。これにより、嘔吐反射に関与する神経ペプチドであるサブスタンスPの結合が妨げられます。 この経路を阻害することにより、マロピタントクエン酸塩は嘔吐を効果的に予防および治療します 。 分子標的は、脳と胃腸管に存在する神経キニン-1受容体です .
類似の化合物との比較
類似の化合物
オンダンセトロン: セロトニン受容体を遮断することによって作用する別の制吐薬です。
メトクロプラミド: ドーパミン受容体を遮断することによって作用する制吐薬です。
独自性
マロピタントクエン酸塩は、神経キニン-1受容体に特異的に作用するため、さまざまな原因による嘔吐の予防に非常に効果的です。 オンダンセトロンやメトクロプラミドは異なる受容体を標的にしますが、マロピタントクエン酸塩は、制吐療法に、より標的を絞ったアプローチを提供します .
生化学分析
Biochemical Properties
Maropitant citrate acts by inhibiting the binding of substance P, a neuropeptide of the tachykinin family . Substance P is found in significant concentrations in the nuclei comprising the emetic center and is considered the key neurotransmitter involved in emesis .
Cellular Effects
Maropitant citrate has been shown to be an effective antiemetic in cats, ameliorating xylazine-induced vomiting when given orally, subcutaneously, or intravenously . It significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .
Molecular Mechanism
Maropitant citrate is a highly selective neurokinin 1 (NK1) receptor antagonist that blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . It has a similar structure to substance P, which allows it to act as an antagonist and bind to the substance P receptor neurokinin 1 (NK1). It is highly selective for NK1 over NK2 and NK3 .
Temporal Effects in Laboratory Settings
In laboratory model studies, maropitant citrate tablets dosed at a minimum of 2 mg/kg body weight reduced the number of emetic events associated with established neural (central) and humoral (peripheral) stimuli .
Dosage Effects in Animal Models
When administered orally or subcutaneously at 1 mg/kg 2 hours before administration of xylazine, maropitant citrate significantly reduced the mean number of emetic events by 90% (oral) or 76% (subcutaneous) .
Metabolic Pathways
Maropitant undergoes first-pass metabolism by liver enzymes, mainly CYP2D15 (which has high affinity for maropitant and clears over 90% of it) but also by the lower-affinity CYP3A12 . Repeat dosing of maropitant eventually saturates CYP2D15, causing the drug to accumulate due to reduced clearance .
Transport and Distribution
After oral administration, maropitant is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . P-glycoprotein actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability .
Subcellular Localization
Maropitant citrate, being a lipophilic compound, crosses the blood-brain barrier . In gerbils, the mean brain:plasma concentration ratio eight hours after subcutaneous injection of 1 mg/kg is 3.59 .
準備方法
合成経路と反応条件
マロピタントクエン酸塩の合成には、まずマロピタントを調製し、その後クエン酸塩に変換する必要があります。合成経路には、通常、以下の手順が含まれます。
キヌクリジンコアの形成: これは、適切な前駆体をキヌクリジン誘導体と制御された条件下で反応させることを含みます。
置換反応: キヌクリジンコアは、ベンジルヒドリル基とメトキシベンジル基との置換反応を受け、最終的なマロピタント構造を形成します.
クエン酸塩への変換: 次に、マロピタントをクエン酸と反応させてマロピタントクエン酸塩を形成します.
工業生産方法
マロピタントクエン酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、以下のものがあります。
バルク合成: 大量のキヌクリジンコアとその他の前駆体が合成されます。
精製: 合成されたマロピタントは、結晶化やクロマトグラフィーなどの技術を用いて精製されます。
化学反応の分析
反応の種類
マロピタントクエン酸塩は、さまざまな化学反応を起こします。その中には、以下のものがあります。
酸化: マロピタントは、特に強力な酸化剤の存在下で、酸化反応を受ける可能性があります。
還元: 還元反応は、特定の条件下で発生し、還元された誘導体の形成につながります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ベンジルヒドリルクロリド、メトキシベンジルクロリド.
主な生成物
これらの反応から生成される主な生成物には、さまざまなマロピタント誘導体が含まれており、それらは異なる薬理作用を持つ可能性があります .
科学研究への応用
マロピタントクエン酸塩は、幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Ondansetron: Another antiemetic that works by blocking serotonin receptors.
Metoclopramide: An antiemetic that works by blocking dopamine receptors.
Aprepitant: A neurokinin-1 receptor antagonist used in humans for preventing chemotherapy-induced nausea and vomiting.
Uniqueness
Maropitant citrate is unique in its specific targeting of neurokinin-1 receptors, making it highly effective in preventing vomiting caused by various conditions. Unlike ondansetron and metoclopramide, which target different receptors, maropitant citrate provides a more targeted approach to antiemetic therapy .
特性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVSXRHFXJOMGW-YBZGWEFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957411 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359875-09-5 | |
| Record name | Maropitant citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAROPITANT CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


